Cas no 57354-64-0 (Sodium;3-tert-butyl-4-hydroxybenzenesulfonate)

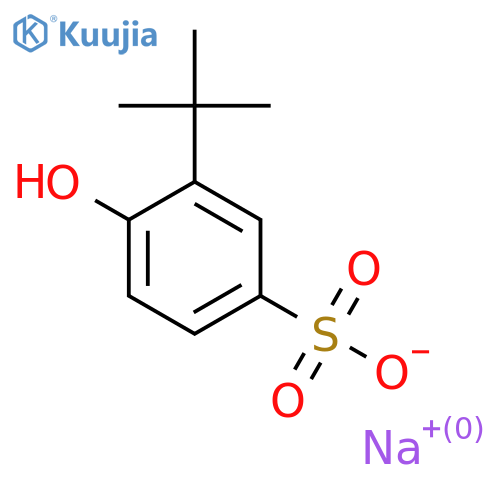

57354-64-0 structure

商品名:Sodium;3-tert-butyl-4-hydroxybenzenesulfonate

CAS番号:57354-64-0

MF:C10H13NaO4S

メガワット:252.26259303093

MDL:MFCD30471509

CID:4736968

Sodium;3-tert-butyl-4-hydroxybenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate

- 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium

- Sodium;3-tert-butyl-4-hydroxybenzenesulfonate

-

- MDL: MFCD30471509

- インチ: 1S/C10H14O4S.Na/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11;/h4-6,11H,1-3H3,(H,12,13,14);/q;+1/p-1

- InChIKey: AXYFCCIYWGDCGI-UHFFFAOYSA-M

- ほほえんだ: S(C1=CC=C(C(=C1)C(C)(C)C)O)(=O)(=O)[O-].[Na+]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 315

- トポロジー分子極性表面積: 85.8

Sodium;3-tert-butyl-4-hydroxybenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB482102-250mg |

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium; . |

57354-64-0 | 250mg |

€660.70 | 2024-08-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738393-1g |

Sodium 3-(tert-Butyl)-4-hydroxybenzenesulfonate |

57354-64-0 | 98% | 1g |

¥7442.00 | 2024-05-08 | |

| abcr | AB482102-250 mg |

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium; . |

57354-64-0 | 250mg |

€660.70 | 2023-06-15 |

Sodium;3-tert-butyl-4-hydroxybenzenesulfonate 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

57354-64-0 (Sodium;3-tert-butyl-4-hydroxybenzenesulfonate) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 4770-00-7(3-cyano-4-nitroindole)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57354-64-0)Sodium;3-tert-butyl-4-hydroxybenzenesulfonate

清らかである:99%

はかる:1g

価格 ($):797.0